molecular formula C5H9NS B3322732 3-Thia-6-azabicyclo[3.1.1]heptane CAS No. 1520084-14-3

3-Thia-6-azabicyclo[3.1.1]heptane

Cat. No.: B3322732
CAS No.: 1520084-14-3
M. Wt: 115.20
InChI Key: YLLQHWLPJVWHFL-UHFFFAOYSA-N
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Description

3-Thia-6-azabicyclo[3.1.1]heptane is a chemical compound with a unique structure . It contains a total of 17 bonds, including 8 non-H bonds, 1 four-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 sulfide, and 1 Azetidine .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been used to incorporate the core of 3-azabicyclo[3.1.1]heptanes into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 17 bonds, including 8 non-H bonds, 1 four-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 sulfide, and 1 Azetidine .

Scientific Research Applications

Norbornane compounds, including bicyclo[2.2.1]heptanes, have garnered attention in pharmaceutical research due to their unique molecular shape and voluminous, bicyclic carbon skeleton. These characteristics, along with the sterically fixed position of their substituents, make them suitable test molecules for studying structure-activity relationships. This has led to the occupation with these bicyclic compounds gaining some importance in drug research, not only for their medicinal uses but also as models in drug development processes (Buchbauer & Pauzenberger, 1991).

Catalytic Oxidation and Chemical Industry Applications

In the chemical industry, the controllable oxidation reactions for cyclohexene, leading to products like 7-oxabicyclo[4.1.0]heptane, are of significant value. These reactions are synthetically valuable for applications in both academia and industry, demonstrating the role of bicyclic compounds in facilitating selective catalytic oxidation processes. This highlights the importance of such compounds in the development of industrially relevant chemical reactions (Cao et al., 2018).

Biological Activities of Azabicyclo Nonanone Derivatives

Recent literature surveys on the synthesis and biological activities of 2,4-diaryl-3azabicyclo[3.3.1]nonanone (3-ABNs) derivatives have shown that these heterocyclic compounds exhibit significant antibacterial and antifungal activities. This is attributed to the electron-withdrawing groups at the ortho and para positions of the aryl rings enhancing these activities, indicating the potential of these structures in developing new antimicrobial agents (Mazimba & Mosarwa, 2015).

Thiazine and Benzothiazine Derivatives in Medicinal Chemistry

Thiazine and benzothiazine derivatives are explored for their green synthesis methods and medicinal importance, showcasing their role as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents. These derivatives represent an interesting class of heterocyclic medicinal compounds worthy of further exploration, reflecting the versatility and potential of thiazine structures in drug development (Badshah & Naeem, 2016).

Mechanism of Action

Properties

IUPAC Name

3-thia-6-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLQHWLPJVWHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-6-azabicyclo[3.1.1]heptane
Reactant of Route 2
3-Thia-6-azabicyclo[3.1.1]heptane
Reactant of Route 3
3-Thia-6-azabicyclo[3.1.1]heptane
Reactant of Route 4
3-Thia-6-azabicyclo[3.1.1]heptane
Reactant of Route 5
3-Thia-6-azabicyclo[3.1.1]heptane
Reactant of Route 6
3-Thia-6-azabicyclo[3.1.1]heptane

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